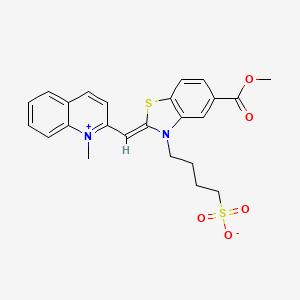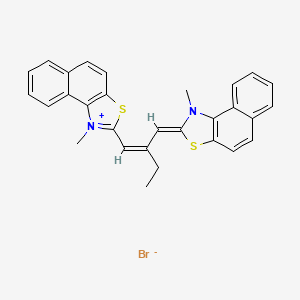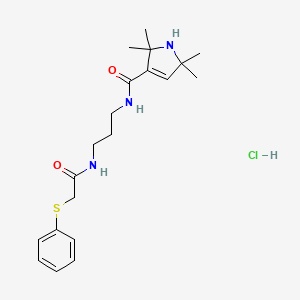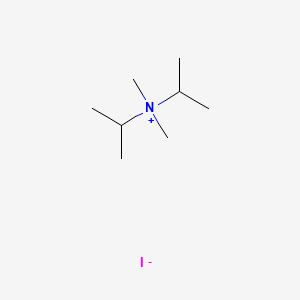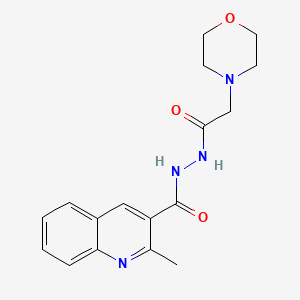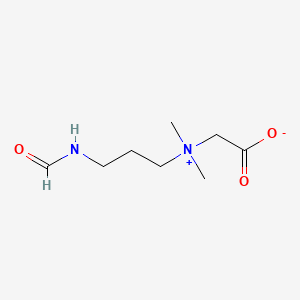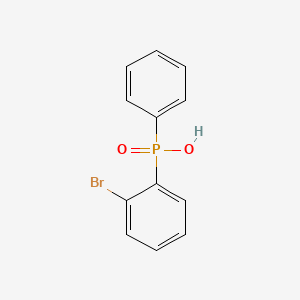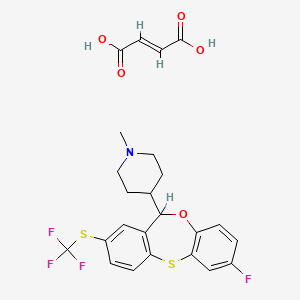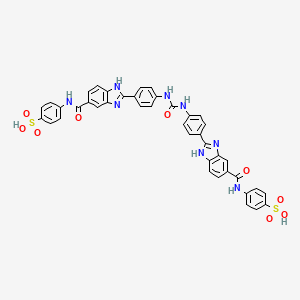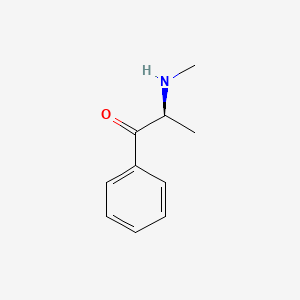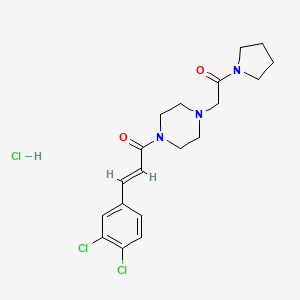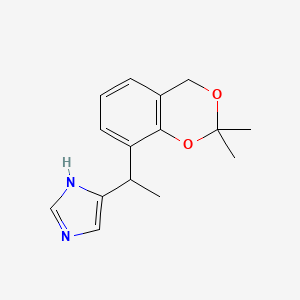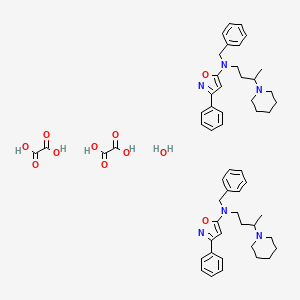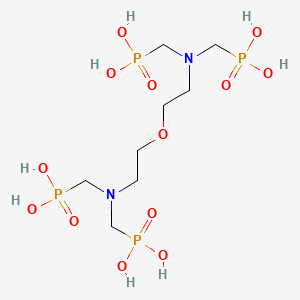
Phosphonic acid, P,P',P'',P'''-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is a complex organophosphorus compound. It is characterized by the presence of multiple phosphonic acid groups attached to a central nitrogen-containing backbone. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- typically involves the reaction of phosphorous acid with a suitable nitrogen-containing precursor. One common method involves the use of ethylenediamine as the nitrogen source. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids.
Applications De Recherche Scientifique
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to phosphorus metabolism.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, enzymes, and other biomolecules, altering their activity and function. This binding can inhibit enzyme activity, disrupt metal ion homeostasis, and interfere with various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepenta(methylene-phosphonic acid): Another organophosphorus compound with multiple phosphonic acid groups.
Triethylenetetraminehexakis(methylphosphonic acid): A similar compound with a different nitrogen-containing backbone.
Uniqueness
Phosphonic acid, P,P’,P’‘,P’‘’-(oxybis(2,1-ethanediylnitrilobis(methylene)))tetrakis- is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
25077-19-4 |
|---|---|
Formule moléculaire |
C8H24N2O13P4 |
Poids moléculaire |
480.18 g/mol |
Nom IUPAC |
[2-[2-[bis(phosphonomethyl)amino]ethoxy]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C8H24N2O13P4/c11-24(12,13)5-9(6-25(14,15)16)1-3-23-4-2-10(7-26(17,18)19)8-27(20,21)22/h1-8H2,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) |
Clé InChI |
YSMAMMWBEBTNEH-UHFFFAOYSA-N |
SMILES canonique |
C(COCCN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


